N-(4-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[(5-pyridin-2-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c1-15-7-9-16(10-8-15)22-18(27)14-28-20-24-23-19(17-6-2-3-11-21-17)26(20)25-12-4-5-13-25/h2-13H,14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFKVKAKAHYVDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action based on diverse research findings.
- Molecular Formula : C20H18N6OS
- Molecular Weight : 390.47 g/mol
- IUPAC Name : this compound
This compound features a complex structure that includes a pyridine ring, a pyrrole moiety, and a triazole unit, which are known for their biological activity.
Antimicrobial Activity
Research indicates that compounds containing the triazole and pyrrole structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : A study demonstrated that derivatives of pyrrole and triazole showed activity against various bacteria, including Staphylococcus aureus (MRSA) and Escherichia coli . The compound's structure allows it to interfere with bacterial cell wall synthesis and DNA replication.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | MRSA |
| Other Pyrrole Derivatives | 64 | E. coli |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies revealed that it can induce apoptosis in cancer cells by activating caspase pathways.
Case Study: Cytotoxicity Assay
In a study involving HCT116 colon cancer cells:
- Treatment Duration : 48 hours
- Concentration Range : 10 µM to 100 µM
Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM, suggesting significant cytotoxic potential against cancer cells .
The mechanisms through which this compound exerts its biological effects include:
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing triazole and pyrrole structures exhibit significant antimicrobial properties. N-(4-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promise against various bacterial strains:
| Compound | Minimum Inhibitory Concentration (MIC) (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Staphylococcus aureus (MRSA) |
| Other Pyrrole Derivatives | 64 | Escherichia coli |
The compound's mechanism involves interference with bacterial cell wall synthesis and DNA replication, making it a candidate for further development as an antimicrobial agent.
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Notably, studies have demonstrated its ability to induce apoptosis in cancer cells by activating caspase pathways.
Case Study: Cytotoxicity Assay
In a study involving HCT116 colon cancer cells:
- Treatment Duration : 48 hours
- Concentration Range : 10 µM to 100 µM
Results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM, suggesting significant cytotoxic potential against cancer cells.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Compounds
*Calculated based on analogous structures.
Substituent Effects on Pharmacological Activity
- Pyrrole vs.
- Pyridine Position (2 vs. 4): Pyridin-2-yl (target) provides a distinct electronic profile compared to pyridin-4-yl (), altering hydrogen-bonding and dipole interactions .
- Phenyl Substituents: The 4-methylphenyl group balances lipophilicity and metabolic stability. Chloro substituents () increase electron-withdrawing effects but may raise toxicity concerns .
Q & A
Basic Research Questions
Q. What are the key steps and critical parameters in synthesizing N-(4-methylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?
- Methodology : The synthesis involves multi-step reactions, including:
- Alkylation of triazole-thione intermediates with α-chloroacetamides in the presence of KOH (for sulfanyl group introduction) .
- Cyclization via Paal-Knorr condensation to incorporate the pyrrole ring .
- Purification using chromatography (e.g., column chromatography) to isolate the final product .
- Critical Parameters :
- Temperature : Reflux conditions (~150°C) are often required for cyclization .
- Catalysts : Pyridine and zeolite (Y-H) enhance reaction efficiency .
- pH : Alkaline conditions (KOH) facilitate alkylation steps .
Q. How is the structural integrity of this compound confirmed after synthesis?
- Analytical Techniques :
- 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., pyridin-2-yl or pyrrole groups) .
- IR Spectroscopy : Validates functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- LC-MS : Determines molecular weight and purity (>95% recommended for biological assays) .
- Elemental Analysis : Ensures stoichiometric consistency .
Q. What preliminary methods are used to assess biological activity?
- In Vitro Assays : Antimicrobial activity is tested via disc diffusion against Gram-positive/negative bacteria; anticancer potential is evaluated using cell viability assays (e.g., MTT on cancer cell lines) .
- In Silico Screening : Computer programs like PASS predict biological targets (e.g., enzyme inhibition) .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Strategies :
- Catalyst Selection : Zeolite (Y-H) improves regioselectivity and reduces side reactions .
- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) while maintaining yield .
- Yield Contradictions : Discrepancies between small- and large-scale batches may arise from inadequate mixing or temperature gradients; use of flow reactors can mitigate this .
Q. How should researchers resolve contradictions in biological activity data?
- Case Example : If antiproliferative activity varies across studies:
- Purity Verification : Re-characterize the compound (e.g., HPLC) to rule out impurities .
- Structural Analogs : Compare activity with derivatives (e.g., replacing 4-methylphenyl with 4-chlorophenyl) to identify pharmacophore contributions .
- Assay Conditions : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO concentration ≤0.1%) .
Q. What in silico approaches predict binding mechanisms with biological targets?
- Molecular Docking : Simulates interactions with enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) by analyzing binding poses of the triazole and pyridine moieties .
- QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett constants) with activity trends .
Q. How is regioselectivity controlled during functionalization of the triazole ring?
- Approaches :
- Protecting Groups : Temporarily block reactive sites (e.g., amino groups) during alkylation .
- pH-Dependent Pathways : Alkaline conditions favor sulfur nucleophilicity in thiol-ene reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
